molecular formula C32H30N8O6S2 B3002271 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide CAS No. 391896-66-5

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide

Cat. No.: B3002271
CAS No.: 391896-66-5
M. Wt: 686.76
InChI Key: WRDABLDUSNMMLZ-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide is a complex organic compound characterized by its multiple sulfamoyl and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the sulfamoyl and cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized benzamides.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl groups can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the benzamido groups may facilitate binding to specific proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide stands out due to its unique combination of sulfamoyl and benzamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N8O6S2/c33-16-2-20-39(21-3-17-34)47(43,44)29-12-8-25(9-13-29)31(41)37-27-6-1-7-28(24-27)38-32(42)26-10-14-30(15-11-26)48(45,46)40(22-4-18-35)23-5-19-36/h1,6-15,24H,2-5,20-23H2,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDABLDUSNMMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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